4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(3-Methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazolone derivatives. This compound is characterized by its complex structure, which includes a triazolone ring, a methoxyphenyl group, a methyl group, and a nitrobenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazolone ring using suitable reagents such as methoxyphenyl halides.
Addition of the Nitrobenzyl Group: The nitrobenzyl group is introduced via nucleophilic substitution reactions, often using nitrobenzyl halides in the presence of a base.
Methylation: The methyl group is typically introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and nitrobenzyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under conditions such as catalytic hydrogenation or using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in methanol.
Substitution: Alkyl halides, aryl halides, or sulfonates in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 3-methoxy-4-nitrobenzaldehyde or 3-methoxy-4-nitrobenzoic acid.
Reduction: Formation of 4-(3-methoxyphenyl)-5-methyl-2-(4-aminobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with various biological targets. Studies often focus on its mechanism of action, bioavailability, and toxicity to evaluate its suitability as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its derivatives may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs) or as additives in formulations to enhance product performance.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazolone ring may also contribute to its binding affinity and specificity towards certain targets, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)-5-methyl-2-(4-aminobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound is similar but has an amino group instead of a nitro group, which may alter its reactivity and biological activity.
4-(3-Methoxyphenyl)-5-methyl-2-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one:
4-(3-Methoxyphenyl)-5-methyl-2-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a methyl group instead of a nitro group, which may influence its stability and reactivity.
Uniqueness
The uniqueness of 4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a triazolone ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-12-18-19(11-13-6-8-14(9-7-13)21(23)24)17(22)20(12)15-4-3-5-16(10-15)25-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGWRXFMMHFTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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